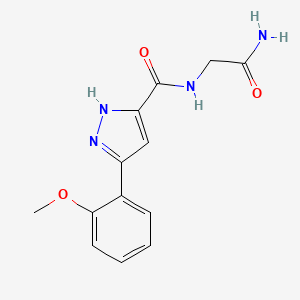

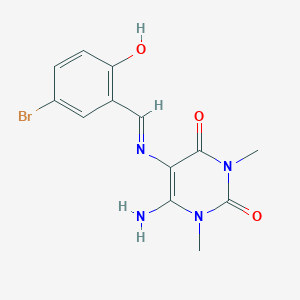

![molecular formula C23H23N3O3S2 B2816118 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 442557-25-7](/img/structure/B2816118.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Disposition and Metabolism

Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans In a study focused on SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, it was found that the drug and its metabolites are almost completely eliminated over a 9-day period, mainly via feces (79%), with minor urinary excretion (12%). The drug undergoes extensive metabolism, with the principal route being oxidation of the benzofuran ring, leading to the formation of the primary metabolite in excreta, M25, accounting for at least 12% of the administered dose (Renzulli et al., 2011).

Neuroleptic Effects

[A New Substituted Benzamide with Neuroleptic Effects Lin 14 18 or Sultopride]

A substituted benzamide, LIN 1418, demonstrated significant antipsychotic and disinhibiting effects in clinical studies. While it showed modest pharmacological effects in neuroleptic identification tests, its therapeutic properties, particularly for chronic psychoses, were noteworthy. It is notable that LIN 1418's psychotropic effects were powerful and consistent, with its side-effects being similar to those of most neuroleptics (Dufour et al., 1975).

Repellent Efficacy

Field Evaluation of Deet and a Piperidine Repellent Against Aedes communis (Diptera Culicidae) and Simulium venustum (Diptera Simuliidae) in the Adirondack Mountains of New York

A study evaluated the repellent efficacy of N,N-diethyl-3-methyl-benzamide (deet), a piperidine, and their combination against mosquitoes and black flies. The study found that all three formulations provided over 95% repellency at 4 hours. AI3-37220, the piperidine, offered significant protection compared to deet, especially at 6 and 8 hours. The study highlights the potential of AI3-37220 as a more effective repellent compared to deet alone (Debboun et al., 2000).

Antidepressant and Anticonvulsant Effects

Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects Research into the synthesis of benzo[d]thiazol derivatives 2a–2i, 3a–3r, and 4a–4g revealed their potential antidepressant and anticonvulsant effects. Compounds 2c and 2d exhibited high antidepressant and anticonvulsant effects, outperforming fluoxetine in decreasing immobility duration. Additionally, 3n and 3q showed significant anticonvulsant effects, comparable to phenobarbital or valproate, indicating their potential as therapeutic agents (Jin et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, the virus responsible for COVID-19 .

Mode of Action

The compound interacts with the 3CL pro enzyme, inhibiting its activity . This interaction disrupts the viral replication process, thereby reducing the spread of the virus within the host .

Biochemical Pathways

The inhibition of the 3CL pro enzyme affects the viral replication pathway . By blocking this enzyme, the compound prevents the virus from replicating and spreading, which can help to control the infection .

Result of Action

The result of the compound’s action is a reduction in viral replication. In biochemical evaluations, the compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . This suggests that it could potentially be effective in treating COVID-19 by reducing the spread of the virus within the host .

properties

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S2/c1-15-10-12-26(13-11-15)31(28,29)18-8-6-16(7-9-18)22(27)25-23-24-21-19-5-3-2-4-17(19)14-20(21)30-23/h2-9,15H,10-14H2,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFZONSEHOKMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

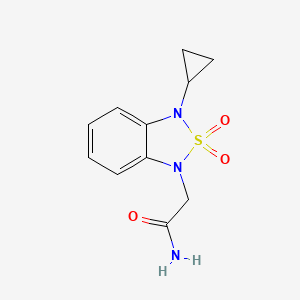

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

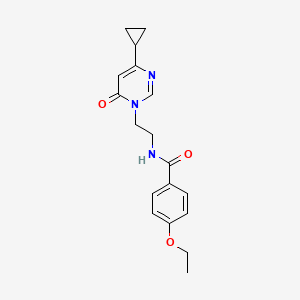

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)

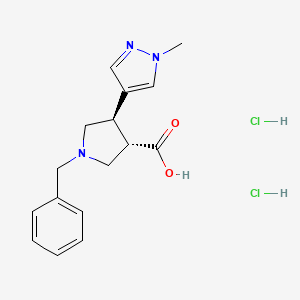

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)

![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)